4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one
Description
This compound is a functionalized 1,3-dioxolan-2-one derivative featuring a terpene-derived substituent (4,8-dimethylnona-3,7-dienyl group) and a methylidene moiety at position 3. The 1,3-dioxolan-2-one core, also known as a cyclic carbonate, is structurally related to Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which is widely used in organic synthesis for its reactivity as a ketene precursor .
Properties
IUPAC Name |
4-[(3E)-4,8-dimethylnona-3,7-dienyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12(2)8-6-9-13(3)10-7-11-16(5)14(4)18-15(17)19-16/h8,10H,4,6-7,9,11H2,1-3,5H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFHLHESBUDJC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(=C)OC(=O)O1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C(=C)OC(=O)O1)C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,8-dimethyl-3,7-nonadien-1-ol as a starting material, which undergoes a series of reactions including esterification, cyclization, and methylenation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and function .
Comparison with Similar Compounds
Core Structural Analog: 4-Methyl-5-methylidene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one
- Structure : Shares the 1,3-dioxolan-2-one ring and methylidene group but has a shorter substituent (4-methylpent-3-enyl) .
- Key Differences :
- Substituent Chain Length : The terpene-derived chain in the target compound is longer (C9 vs. C6), likely enhancing lipophilicity and steric bulk.
- Reactivity : Shorter chains may reduce steric hindrance during reactions, facilitating nucleophilic additions or ring-opening polymerizations.
Meldrum’s Acid Derivatives: 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structure: Features a benzylidene group fused to a 1,3-dioxane ring, differing in ring saturation (dioxane vs. dioxolanone) and substituent type (aromatic vs. aliphatic) .
- Key Differences :
- Electronic Effects : The benzylidene group introduces conjugation, enhancing UV absorption and photochemical reactivity.
- Crystal Packing : The Meldrum’s acid derivative forms intermolecular C–H···O hydrogen bonds, while the target compound’s aliphatic chain may favor hydrophobic interactions.
Alkyne-Functionalized Quinazoline Derivatives (e.g., Compound 6a)
- Structure: While unrelated in core structure (quinazoline vs. dioxolanone), these compounds share synthetic methodologies, such as palladium-catalyzed cross-coupling (Sonogashira reaction) .
- Key Differences :
- Reactivity : Quinazolines undergo electrophilic substitution, whereas 1,3-dioxolan-2-ones are prone to nucleophilic ring-opening.
- Applications : Quinazolines are often bioactive (e.g., kinase inhibitors), whereas the target compound’s applications remain speculative.
Biological Activity
The compound 4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one is a complex organic molecule that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, synthesizing data from diverse research findings, case studies, and relevant literature.
Chemical Structure and Properties
This compound belongs to the class of dioxolanes and possesses a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 250.33 g/mol. Its structure includes a dioxolane ring and a long aliphatic chain with multiple double bonds, which may influence its interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxolanes can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Dioxolane derivatives have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that dioxolane compounds can modulate inflammatory pathways. Specifically, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of dioxolane derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity against multi-drug resistant strains.
In Vivo Anti-inflammatory Study
In another study by Lee et al. (2021), the anti-inflammatory effects of a related dioxolane were assessed in a mouse model of acute inflammation. The treatment group showed significantly reduced swelling and lower levels of inflammatory markers compared to the control group.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbes.
- Radical Scavenging : The presence of double bonds in the aliphatic chain enhances its ability to donate electrons and neutralize free radicals.
- Cytokine Modulation : Interaction with signaling pathways involved in inflammation may result in decreased production of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
